4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-
Overview
Description
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a thiazolidinone ring fused with a pyrrole moiety, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and proteins, often involved in cancer pathways .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, often related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been reported to have potent antibacterial activity against certain strains of bacteria .
Action Environment
Similar compounds have been reported to have varying degrees of stability and efficacy under different environmental conditions .
Biochemical Analysis
Biochemical Properties
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. Additionally, this compound can bind to DNA, affecting the transcription process and thereby influencing gene expression .
Cellular Effects
The effects of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- on cells are profound. It can induce apoptosis in cancer cells by activating specific cell signaling pathways. This compound also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered energy production and consumption. Furthermore, it has been observed to modulate the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation .
Molecular Mechanism
At the molecular level, 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and DNA, altering their structure and function. This binding can inhibit enzyme activity or activate signaling pathways that lead to changes in gene expression. For example, the compound’s interaction with kinases can result in the phosphorylation of target proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as reduced tumor growth in cancer models. At high doses, it can cause toxic effects, including damage to healthy tissues and organs. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, resulting in decreased glucose metabolism and altered energy production .
Transport and Distribution
Within cells and tissues, 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. For example, binding to transport proteins can facilitate the compound’s entry into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules, thereby increasing its efficacy. For instance, localization to the nucleus allows the compound to interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- typically involves the condensation of thiazolidinone derivatives with pyrrole aldehydes. One common method involves dissolving the thiazolidinone derivative and the corresponding aldehyde in a mixture of triethylamine and ethanol, followed by heating the solution to 80°C under stirring for several hours . This reaction yields the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- can be compared with other thiazolidinone derivatives, such as:
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Dehydroabietic acid-based B ring-fused-thiazole derivatives: Exhibits antitumor activity.
Indole-thiazolidinones: Known for their ability to induce DNA damage and apoptosis in tumor cells.
The uniqueness of 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- lies in its specific structural features and the presence of the pyrrole moiety, which enhances its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJVVJRJMYKPGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397269 | |
Record name | 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53428-07-2 | |
Record name | 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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